2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine
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Overview
Description
2-((2,6-Diphenylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and an ethanamine moiety attached via an ether linkage at position 4. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Diphenylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as benzyl cyanide and formamide under acidic or basic conditions.
Substitution with Phenyl Groups:
Ether Linkage Formation: The final step involves the formation of the ether linkage by reacting the substituted pyrimidine with N,N-dimethylethanolamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Diphenylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-((2,6-Diphenylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,6-Diphenylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the disruption of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Shares the pyrimidine core structure but lacks the ethanamine moiety.
2,6-Diphenylpyrimidin-4-ol: Similar structure with a hydroxyl group instead of the ether linkage.
2,6-Diphenylpyrimidin-4-ylamine: Contains an amine group at position 4 instead of the ether linkage.
Uniqueness
2-((2,6-Diphenylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the N,N-dimethylethanamine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
90185-76-5 |
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Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(2,6-diphenylpyrimidin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H21N3O/c1-23(2)13-14-24-19-15-18(16-9-5-3-6-10-16)21-20(22-19)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
ADZHQZZKOXXKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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